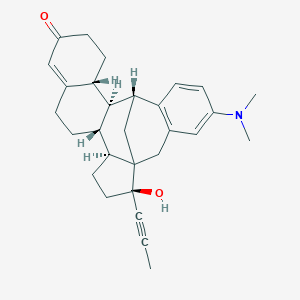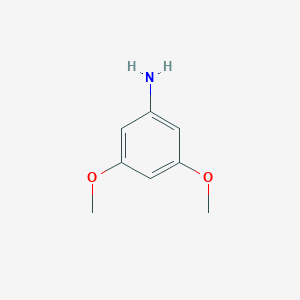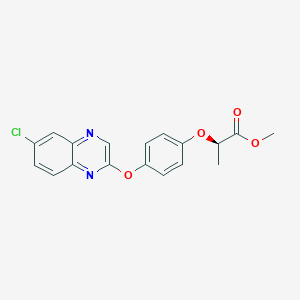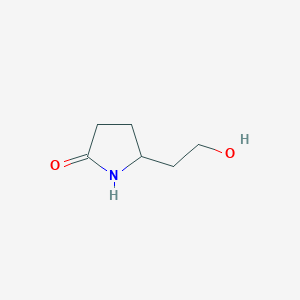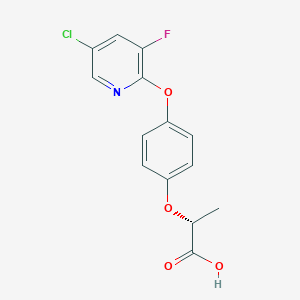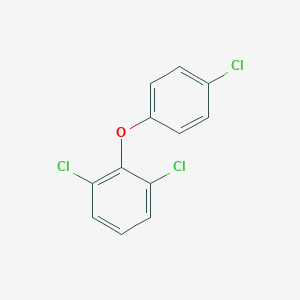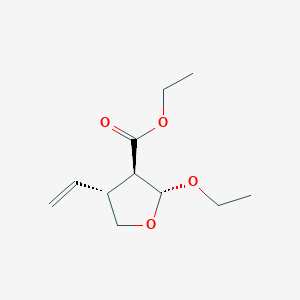
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, also known as EEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a pesticide and herbicide. In material science, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and tumor growth. ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
生化学的および生理学的効果
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
One advantage of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate for lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate. One area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based pesticides and herbicides that are less harmful to the environment than traditional chemicals. Additionally, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate could be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate are wide-ranging and exciting, and further research in this area is warranted.
合成法
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate can be synthesized through a multi-step reaction process that involves the use of different reagents and catalysts. The synthesis method involves the reaction of ethyl acrylate with ethyl oxalyl chloride in the presence of triethylamine to produce ethyl (2R,3S)-3-chloro-2-ethoxy-4-oxobutanoate. This intermediate compound is then reacted with sodium ethoxide to produce ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate.
特性
CAS番号 |
144874-83-9 |
|---|---|
製品名 |
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-8-7-15-11(14-6-3)9(8)10(12)13-5-2/h4,8-9,11H,1,5-7H2,2-3H3/t8-,9-,11+/m0/s1 |
InChIキー |
KEEZBFBHRWDFDH-ATZCPNFKSA-N |
異性体SMILES |
CCO[C@H]1[C@@H]([C@H](CO1)C=C)C(=O)OCC |
SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
正規SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
同義語 |
3-Furancarboxylicacid,4-ethenyl-2-ethoxytetrahydro-,ethylester,(2alpha,3bta,4alpha)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



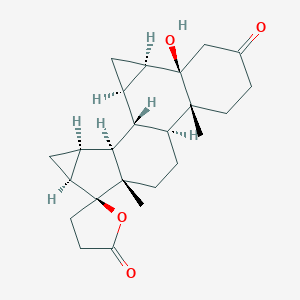
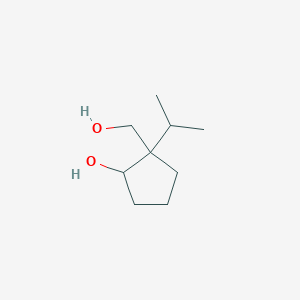
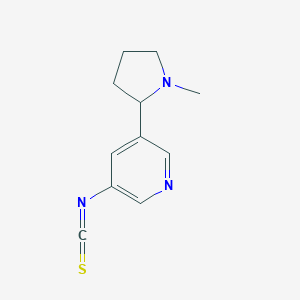
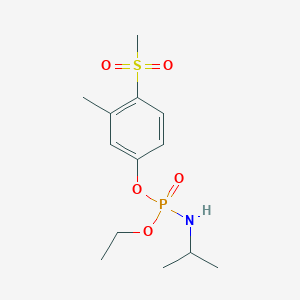
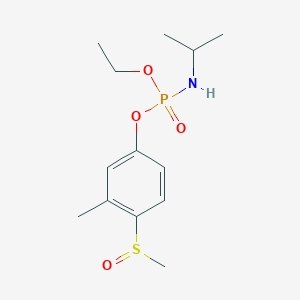
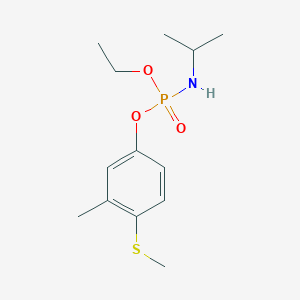
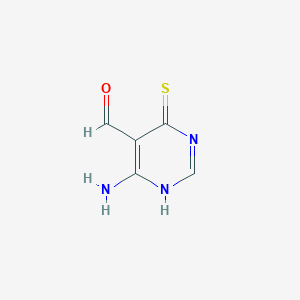
![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
